Methyl 3-[(6-aminohexyl)carbamoyl]benzoate
Overview
Description
“Methyl 3-[(6-aminohexyl)carbamoyl]benzoate” is a chemical compound that contains 37 bonds in total, including 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 primary amine (aliphatic) . It consists of 38 atoms: 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(6-aminohexyl)carbamoyl]benzoate” is characterized by several functional groups, including an ester, a secondary amide, and a primary amine . It’s a versatile compound with unique structural properties that offer potential applications in various scientific research areas.Scientific Research Applications
Synthesis and Radiotracer Applications
The synthesis of carbon-11-labeled CK1 inhibitors, including compounds closely related to Methyl 3-[(6-aminohexyl)carbamoyl]benzoate, has been reported for potential applications as PET radiotracers in imaging Alzheimer's disease. The complex synthesis process involves multiple steps, leading to radiotracers that could help in understanding the progression of neurodegenerative diseases (Gao, Wang, & Zheng, 2018).
Polymer Synthesis
Research on the synthesis of new AB monomers for dihydroxyl modified polybenzoxazole (PBO) underscores the importance of benzoyl-based intermediates in creating high-performance materials. These monomers could enhance the thermal and mechanical properties of polymers, suggesting potential applications in advanced engineering and materials science (Deming et al., 2015).
Tubulin Polymerization Inhibition
Methyl 3-[(6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino]benzoate (GN39482), a compound with structural similarities, demonstrated promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This activity was linked to its potential as an anti-cancer agent, indicating the therapeutic relevance of benzoyl-amino derivatives in oncology (Minegishi et al., 2015).
Crystal Engineering
Studies involving methyl 2-(carbazol-9-yl)benzoate revealed its unique behavior under high pressure, transforming from a high-Z′ structure to a more stable form. This research contributes to the field of crystal engineering, suggesting that benzoyl derivatives could play a role in the development of new materials with tailored physical properties (Johnstone et al., 2010).
properties
IUPAC Name |
methyl 3-(6-aminohexylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)13-8-6-7-12(11-13)14(18)17-10-5-3-2-4-9-16/h6-8,11H,2-5,9-10,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADNQOVPEIMFGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10776244 | |
Record name | Methyl 3-[(6-aminohexyl)carbamoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10776244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(6-aminohexyl)carbamoyl]benzoate | |
CAS RN |
163755-54-2 | |
Record name | Methyl 3-[(6-aminohexyl)carbamoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10776244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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